Ethyl 3-phenylpyrazolidine-4-carboxylate
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Overview
Description
Ethyl-3-phenyl pyrazole-4-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-3-phenyl pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst, such as a transition metal, and proceeds under mild conditions . Another method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization .
Industrial Production Methods: Industrial production of ethyl-3-phenyl pyrazole-4-carboxylate often employs large-scale batch reactors. The process involves the use of cost-effective starting materials and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl-3-phenyl pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
Ethyl-3-phenyl pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of ethyl-3-phenyl pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
- 3-Phenyl-1H-pyrazole-4-carboxylic acid
- Ethyl-1-phenyl-1H-pyrazole-4-carboxylate
- 3-Methyl-1-phenyl-1H-pyrazole-4-carboxylate
Comparison: Ethyl-3-phenyl pyrazole-4-carboxylate is unique due to its ethyl ester group, which enhances its solubility and reactivity compared to similar compounds. This structural feature makes it more versatile in synthetic applications and potentially more effective in biological systems .
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
ethyl 3-phenylpyrazolidine-4-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-2-16-12(15)10-8-13-14-11(10)9-6-4-3-5-7-9/h3-7,10-11,13-14H,2,8H2,1H3 |
InChI Key |
GYZVQVAYWFPNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNNC1C2=CC=CC=C2 |
Origin of Product |
United States |
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